molecular formula C19H16FN3O4S B2974923 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one CAS No. 423155-67-3

1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one

Cat. No.: B2974923
CAS No.: 423155-67-3
M. Wt: 401.41
InChI Key: YMBDUDAAYSJGMX-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole is a basic aromatic ring and is known for its stability and aromaticity .


Molecular Structure Analysis

The compound contains a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also contains a fluorophenoxy group, a nitrophenyl group, and a thio group attached to the pyrazole ring .

Scientific Research Applications

Fluorescent Properties and Charge Transfer

Pyrazole derivatives have been studied for their fluorescent properties, which are attributed to their intramolecular charge transfer characteristics. These compounds exhibit large Stokes shifts, making them valuable in solution- and solid-state emissive properties for various applications, including sensors and organic light-emitting devices (Wrona-Piotrowicz et al., 2015).

Antimicrobial and Antiproliferative Activities

Some pyrazole derivatives show significant antimicrobial, antiinflammatory, and antiproliferative activities. These compounds have been synthesized and studied for their potential use in treating various diseases, highlighting the versatility and therapeutic potential of pyrazole-based compounds (Narayana et al., 2009).

Metal Ion Recognition

Pyrazoline derivatives, closely related to pyrazoles, have demonstrated strong affinity towards divalent transition metal ions. This property is essential for developing new fluorescent sensors for metal ion detection, showcasing the utility of pyrazole and its derivatives in analytical chemistry (Shi et al., 2007).

Corrosion Inhibition

Research on pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media has shown high efficiency. These studies indicate the potential of pyrazole derivatives in industrial applications, particularly in protecting metals from corrosion, thereby extending the lifespan of metal structures and components (Lgaz et al., 2018).

Supramolecular Materials

The hydrogen bonding ability of 4-aryl-3,5-dimethylpyrazoles has been utilized to form diverse supramolecular structures. These materials, based on hydrogen-bonded networks, show significant promise in developing new materials with tailored properties for various technological applications (Moyano et al., 2021).

Mechanism of Action

Properties

IUPAC Name

1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c1-12-19(28-17-9-5-15(6-10-17)23(25)26)13(2)22(21-12)18(24)11-27-16-7-3-14(20)4-8-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBDUDAAYSJGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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